Cas no 716340-19-1 (N2-(3-fluorophenyl)-N4-(furan-2-yl)methyl-5-nitropyrimidine-2,4,6-triamine)

N2-(3-fluorophenyl)-N4-(furan-2-yl)methyl-5-nitropyrimidine-2,4,6-triamine structure
716340-19-1 structure
Product name:N2-(3-fluorophenyl)-N4-(furan-2-yl)methyl-5-nitropyrimidine-2,4,6-triamine
CAS No:716340-19-1
MF:C15H13FN6O3
Molecular Weight:344.300525426865
CID:5475692

N2-(3-fluorophenyl)-N4-(furan-2-yl)methyl-5-nitropyrimidine-2,4,6-triamine 化学的及び物理的性質

名前と識別子

    • 2-N-(3-fluorophenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine
    • N2-(3-fluorophenyl)-N4-(furan-2-yl)methyl-5-nitropyrimidine-2,4,6-triamine
    • インチ: 1S/C15H13FN6O3/c16-9-3-1-4-10(7-9)19-15-20-13(17)12(22(23)24)14(21-15)18-8-11-5-2-6-25-11/h1-7H,8H2,(H4,17,18,19,20,21)
    • InChIKey: ASPPPXMWIWFZPH-UHFFFAOYSA-N
    • SMILES: C1(NC2=CC=CC(F)=C2)=NC(N)=C([N+]([O-])=O)C(NCC2=CC=CO2)=N1

N2-(3-fluorophenyl)-N4-(furan-2-yl)methyl-5-nitropyrimidine-2,4,6-triamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2678-0370-25mg
N2-(3-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine
716340-19-1 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F2678-0370-75mg
N2-(3-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine
716340-19-1 90%+
75mg
$208.0 2023-07-28
Life Chemicals
F2678-0370-50mg
N2-(3-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine
716340-19-1 90%+
50mg
$160.0 2023-07-28
Life Chemicals
F2678-0370-20μmol
N2-(3-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine
716340-19-1 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F2678-0370-1mg
N2-(3-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine
716340-19-1 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F2678-0370-2mg
N2-(3-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine
716340-19-1 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F2678-0370-10mg
N2-(3-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine
716340-19-1 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F2678-0370-4mg
N2-(3-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine
716340-19-1 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F2678-0370-5mg
N2-(3-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine
716340-19-1 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F2678-0370-2μmol
N2-(3-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine
716340-19-1 90%+
2μmol
$57.0 2023-07-28

N2-(3-fluorophenyl)-N4-(furan-2-yl)methyl-5-nitropyrimidine-2,4,6-triamine 関連文献

N2-(3-fluorophenyl)-N4-(furan-2-yl)methyl-5-nitropyrimidine-2,4,6-triamineに関する追加情報

Research Briefing on N2-(3-fluorophenyl)-N4-(furan-2-yl)methyl-5-nitropyrimidine-2,4,6-triamine (CAS: 716340-19-1)

In recent years, the compound N2-(3-fluorophenyl)-N4-(furan-2-yl)methyl-5-nitropyrimidine-2,4,6-triamine (CAS: 716340-19-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrimidine-triamine core and fluorophenyl and furan substituents, has been investigated for its potential applications in drug discovery, particularly as a kinase inhibitor or modulator of cellular signaling pathways. The following briefing synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

The synthesis of N2-(3-fluorophenyl)-N4-(furan-2-yl)methyl-5-nitropyrimidine-2,4,6-triamine involves a multi-step process, typically starting with the nitration of a pyrimidine precursor followed by sequential amination reactions. Recent studies have optimized these synthetic routes to improve yield and purity, with some reports highlighting the use of microwave-assisted synthesis to reduce reaction times. The compound's structural features, including the electron-withdrawing nitro group and the aromatic fluorophenyl and furan moieties, are believed to contribute to its bioactivity and binding affinity for target proteins.

Biological evaluations of this compound have revealed promising activity against several kinase targets, including members of the tyrosine kinase and serine/threonine kinase families. In vitro assays demonstrate that it exhibits inhibitory effects at low micromolar concentrations, with selectivity profiles that suggest potential for further development as a targeted therapeutic agent. Notably, its ability to penetrate cell membranes and modulate intracellular signaling pathways has been confirmed in cell-based assays, supporting its utility in probing kinase-dependent biological processes.

Recent preclinical studies have explored the therapeutic potential of N2-(3-fluorophenyl)-N4-(furan-2-yl)methyl-5-nitropyrimidine-2,4,6-triamine in oncology and inflammatory diseases. For example, in cancer models, the compound has shown efficacy in suppressing tumor growth by inhibiting angiogenesis and inducing apoptosis in malignant cells. Additionally, its anti-inflammatory properties have been investigated in models of autoimmune disorders, where it appears to downregulate pro-inflammatory cytokine production. These findings position the compound as a candidate for further optimization and translational research.

Despite these advances, challenges remain in the development of this compound. Issues such as metabolic stability, pharmacokinetics, and potential off-target effects require thorough investigation to advance it toward clinical applications. Recent structure-activity relationship (SAR) studies have begun to address these concerns by exploring modifications to the core structure and substituents. Computational modeling and crystallographic studies have also provided insights into its binding modes, facilitating rational design of derivatives with improved properties.

In conclusion, N2-(3-fluorophenyl)-N4-(furan-2-yl)methyl-5-nitropyrimidine-2,4,6-triamine represents a promising scaffold in medicinal chemistry, with demonstrated bioactivity and therapeutic potential. Ongoing research aims to refine its pharmacological profile and explore its applications in diverse disease contexts. As new data emerge, this compound may serve as a valuable tool for understanding kinase biology and as a lead for drug development efforts.

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